molecular formula C6H6N4 B3103375 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 14388-63-7

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3103375
CAS No.: 14388-63-7
M. Wt: 134.14 g/mol
InChI Key: VBVILWHQIWQAQA-UHFFFAOYSA-N
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Description

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group attached to the second position of the triazole ring.

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific biological context. This compound has been found to interact with several targets, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

This compound interacts with its targets in a specific manner. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . The interaction with these targets leads to changes in their activity, which can result in altered cellular functions .

Biochemical Pathways

The biochemical pathways affected by this compound are also diverse. For example, it can affect the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific biological context. For instance, it has been found to inhibit the growth and colony formation of MGC-803 cells . It can also induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain amino acids can protect Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury . .

Biochemical Analysis

Biochemical Properties

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetolactate synthase, which it inhibits effectively . This inhibition is significant because acetolactate synthase is a key enzyme in the biosynthesis of branched-chain amino acids. Additionally, this compound has been shown to interact with the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In gastric cancer cells (MGC-803), it has been observed to inhibit cell proliferation and induce apoptosis . This compound also causes G2/M phase arrest and regulates cell cycle-related and apoptosis-related proteins. Furthermore, it affects cell signaling pathways, particularly the ERK signaling pathway, which is crucial for cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of acetolactate synthase, leading to the disruption of branched-chain amino acid biosynthesis . Additionally, it inhibits the ERK signaling pathway by decreasing the phosphorylation levels of key proteins involved in this pathway, such as ERK1/2, c-Raf, MEK1/2, and AKT . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that it maintains its inhibitory effects on the ERK signaling pathway and acetolactate synthase over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetolactate synthase, affecting the biosynthesis of branched-chain amino acids . Additionally, it influences metabolic flux and metabolite levels, particularly in cancer cells, where it disrupts cellular metabolism and induces apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with target biomolecules and the subsequent biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and mechanochemical methods has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-6-7-3-2-4-10(6)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVILWHQIWQAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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